molecular formula C15H10Br3Cl2NO3 B4919594 2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B4919594
M. Wt: 562.9 g/mol
InChI Key: TZODLCGUTOWLBD-UHFFFAOYSA-N
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Description

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is an organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves a multi-step process. The initial step often includes the bromination of phenol to produce 2,4,6-tribromophenol. This is followed by the reaction of 2,4,6-tribromophenol with ethylene oxide to form 2-(2,4,6-tribromophenoxy)ethanol. The final step involves the reaction of 2-(2,4,6-tribromophenoxy)ethanol with 3,4-dichlorophenyl isocyanate to yield the desired carbamate compound .

Chemical Reactions Analysis

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br3Cl2NO3/c16-8-5-10(17)14(11(18)6-8)23-3-4-24-15(22)21-9-1-2-12(19)13(20)7-9/h1-2,5-7H,3-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODLCGUTOWLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2Br)Br)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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